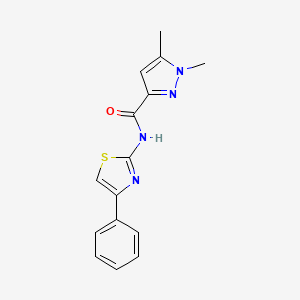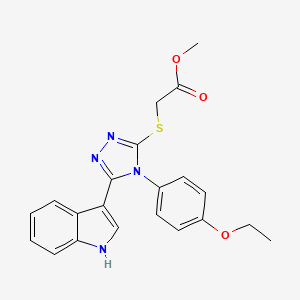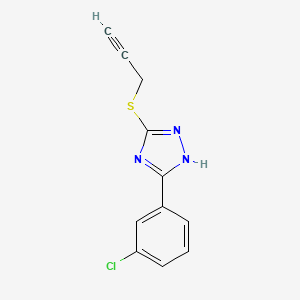
4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one, also known as TAK-659, is a novel small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound belongs to the class of pyridine-piperazine derivatives and has shown promising results in preclinical studies.
Aplicaciones Científicas De Investigación
Antioxidant Potential of Chromone Derivatives
Chromones, including compounds like 4-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)-1-(pyridin-3-yl)piperazin-2-one, have been identified for their significant antioxidant potential. These compounds, occurring both naturally and synthetically, are known to exhibit a range of physiological activities, such as anti-inflammatory, antidiabetic, and anticancer effects. The antioxidant properties of chromones are associated with their ability to neutralize active oxygen species and interrupt free radical processes, potentially delaying or inhibiting cell impairment leading to various diseases. The structure-activity relationship studies suggest that certain functional groups in the chromone nucleus are critical for radical scavenging activity, highlighting the importance of these compounds in developing therapeutic agents aimed at mitigating oxidative stress-related conditions (Yadav et al., 2014).
Role in DPP IV Inhibition
Dipeptidyl peptidase IV (DPP IV) inhibitors are pivotal in the treatment of type 2 diabetes mellitus (T2DM), enhancing the incretin system's role by preventing the inactivation of hormones that stimulate insulin secretion. Piperazine derivatives, including the compound , are part of a broader class of molecules explored for their potential as DPP IV inhibitors. The diversity in chemical structures among these inhibitors, including those with piperazine rings, underlines the versatility of these compounds in drug design, offering a pathway for the development of novel antidiabetic therapies. This adaptability in structural modifications allows for the optimization of drug properties, aiming to achieve high efficacy with minimal side effects (Mendieta et al., 2011).
Anticancer Properties
Compounds containing the chromone structure, such as this compound, have been explored for their anticancer properties. Chromone derivatives have shown potential in inhibiting the proliferation of cancer cells and inducing apoptosis, making them candidates for anticancer drug development. The ability of these compounds to interact with various biological targets, impacting pathways involved in cell cycle regulation, apoptosis, and metastasis, underscores their therapeutic potential in cancer treatment. Research focusing on the structural optimization of chromone derivatives could lead to the identification of novel anticancer agents with improved efficacy and specificity (Yoda, 2020).
Propiedades
IUPAC Name |
4-(3,4-dihydro-2H-chromene-2-carbonyl)-1-pyridin-3-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c23-18-13-21(10-11-22(18)15-5-3-9-20-12-15)19(24)17-8-7-14-4-1-2-6-16(14)25-17/h1-6,9,12,17H,7-8,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKAMWMHULZPJEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)N3CCN(C(=O)C3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8,10-dichloro-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2872386.png)






![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)benzamide hydrochloride](/img/structure/B2872399.png)



![3-(tert-butyl)-7,9-dimethyl-1-(3-phenylpropyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2872405.png)

![(1R,4R)-N-(4-iodophenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2872407.png)